7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its empirical formula is and it has a molecular weight of 185.61 g/mol. The compound is characterized by its unique bicyclic structure formed by the fusion of a triazole and a pyrimidine ring, which imparts significant biological activity and potential applications in medicinal chemistry .
The compound is classified under the broader category of triazolopyrimidines, which are known for their diverse pharmacological activities. It is often studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem .
The synthesis of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be achieved through several methods. One notable approach involves the Biginelli-like reaction, which utilizes hydrates of arylglyoxals and β-dicarbonyl compounds in the presence of 1H-1,2,4-triazol-5-amine. This reaction can be executed in a one-pot procedure or sequentially, allowing for efficient synthesis of related triazolopyrimidine derivatives .
Another method includes the three-component one-pot synthesis that combines aldehydes, ethyl acetoacetate, and aminotriazole derivatives under mild conditions. This method has been shown to yield high purity products with good yields while minimizing reaction time .
The molecular structure of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be represented using the following identifiers:
Cl.Cc1ccnc2nc(N)nn12
XYEIYQKTWPWEIK-UHFFFAOYSA-N
The structure features a methyl group at the seventh position of the triazole ring and an amino group at the second position of the pyrimidine ring. This configuration is crucial for its biological activity and interaction with various biological targets .
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride participates in various chemical reactions that enhance its utility in synthetic chemistry. Notably:
The mechanism of action for 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride primarily involves its interaction with specific enzymes or receptors within microbial or cancerous cells. For instance:
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a solid substance characterized by:
The compound does not have a defined flash point and should be handled with care due to its reactive nature in certain conditions .
The applications of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride are diverse:
Research continues to explore the full potential of this compound in pharmaceutical applications due to its promising biological activities and structural versatility .
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) nucleus represents a versatile heterocyclic framework with broad therapeutic relevance. Characterized by a fused bicyclic structure combining triazole and pyrimidine rings, this scaffold exhibits remarkable physicochemical properties, metabolic stability, and diverse target-binding capabilities. Its synthetic accessibility and capacity for extensive functionalization have positioned it as a "privileged structure" in drug discovery. The TP core enables specific interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts, making it an ideal template for developing enzyme inhibitors and receptor modulators. The structural hybrid 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride exemplifies how strategic substitutions on this nucleus can yield compounds with optimized pharmacological profiles. [4] [10]
The TP scaffold serves as a bioisosteric equivalent of natural purines due to its isoelectronic nature and comparable hydrogen-bonding patterns. This molecular mimicry enables TPs to interact with purine-binding sites across diverse biological targets:
Table 1: Comparative Analysis of Purine vs. Triazolopyrimidine Features
Structural Feature | Purine System | Triazolopyrimidine System | Pharmacological Advantage |
---|---|---|---|
Core Ring Structure | Fused imidazole + pyrimidine | Fused triazole + pyrimidine | Enhanced metabolic stability |
Hydrogen Bond Capacity | 3 H-bond donors, 4 acceptors | 2 H-bond donors, 5 acceptors | Complementary binding to purine sites |
Tautomeric States | Lactam-lactim equilibrium | Multiple lactam-lactim forms | Adaptive recognition by diverse targets |
Electron Distribution | Heterogeneous π-electron density | Delocalized electron system | Improved π-stacking interactions |
Natural Occurrence | Endogenous nucleotides | Synthetic heterocycle | Reduced off-target interactions |
The strategic incorporation of a C-2 amine group (as in 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) enhances purine mimicry by providing an additional hydrogen-bonding site equivalent to the C2-amine in guanine. Simultaneously, the C-7 methyl substituent introduces steric and hydrophobic properties that modulate target affinity and selectivity. This combination enables the design of inhibitors targeting purine-dependent viral replication machinery, including polymerases and helicases. [4] [10]
The exploration of TP-based antivirals emerged from mid-20th century efforts to combat poxvirus infections, establishing foundational structure-activity principles:
The transition to rationally designed TP antivirals accelerated in the 21st century, leveraging structural insights from these historical prototypes to develop targeted inhibitors with improved specificity and pharmacokinetic profiles. [10]
The bioactivity of TP derivatives exhibits marked positional dependence, with C-2 and C-7 modifications imparting distinct pharmacological effects:
In purine-binding sites, mimics the N1-H and C2-NH₂ interactions of guanine, enabling competitive inhibition [4]
C-7 Methyl Substitution:
Table 2: Functional Contributions of Key Substituents in the TP Scaffold
Position | Substituent | Electronic Effect | Steric Contribution | Biological Role |
---|---|---|---|---|
C-2 | Amine (-NH₂) | Strong electron-donating (+M effect) | Minimal steric demand | Hydrogen bonding catalysis, solubility enhancement |
C-7 | Methyl (-CH₃) | Weak electron-donating (+I effect) | Moderate steric shielding (cone angle: ~93°) | Hydrophobic pocket binding, metabolic stabilization |
The synergistic combination of these groups creates a balanced pharmacophore exemplified in 7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The hydrochloride salt form further improves crystallinity and dissolution properties compared to the free base. Analogous linker region modifications in other pharmacophores—such as the C6-substituted SAHA analogs in HDAC inhibitors—demonstrate how strategic positioning of small alkyl groups can maintain potency while influencing target selectivity. In SAHA derivatives, C6-methyl substitution reduced HDAC inhibition only 4-fold (IC₅₀ = 349 nM) versus SAHA itself (IC₅₀ = 86 nM), whereas bulkier C6-tert-butyl groups showed greater potency loss (IC₅₀ = 1940 nM). This mirrors the careful steric optimization embodied in the C-7 methyl group of our subject compound. [7]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1